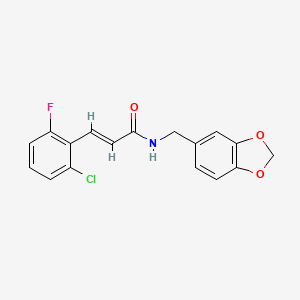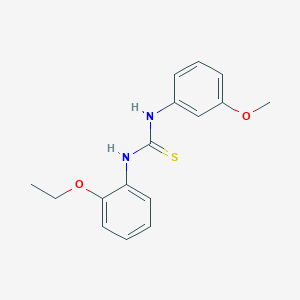
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide, also known as BF-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BF-1 is a highly selective and potent inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. In
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide exerts its biological effects by selectively binding to the bromodomain of BRD4, which is a protein that recognizes and binds to acetylated lysine residues on histones. By blocking the activity of BRD4, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, enhancement of synaptic plasticity, and modulation of gene expression. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the brain, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to enhance the activity of certain neurotransmitters, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has several advantages as a research tool, including its high selectivity and potency for BRD4, making it a valuable tool for studying the function of BRD4 in various biological processes. However, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide also has some limitations, including its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the exploration of its mechanism of action in more detail. Additionally, the development of new methods for delivering N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide to specific tissues or cells could enhance its therapeutic potential and lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide involves several steps, including the preparation of the starting materials, reaction with reagents, and purification of the final product. The detailed synthesis method of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide is beyond the scope of this paper, but it is worth noting that several research groups have successfully synthesized N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide and its analogs using different approaches.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and epigenetics. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has shown promising results as a therapeutic agent for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of BRD4, which is known to be overexpressed in many types of cancer.
In neurobiology, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to have a neuroprotective effect and improve cognitive function in animal models of neurodegenerative diseases. N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has also been shown to enhance synaptic plasticity and memory formation by modulating the activity of certain neurotransmitters in the brain.
In epigenetics, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been used as a tool to study the role of BRD4 in the regulation of gene expression and chromatin structure. N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to selectively inhibit the activity of BRD4 without affecting other bromodomain-containing proteins, making it a valuable tool for studying the function of BRD4 in various biological processes.
Propriétés
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3/c18-13-2-1-3-14(19)12(13)5-7-17(21)20-9-11-4-6-15-16(8-11)23-10-22-15/h1-8H,9-10H2,(H,20,21)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKMXXSRBWCGEI-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196277 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5739258.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-methylpropanamide](/img/structure/B5739262.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5739267.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5739291.png)
![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B5739294.png)

![N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5739301.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)
